molecular formula C21H16BrN3O3 B3744142 N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide

N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide

Cat. No.: B3744142
M. Wt: 438.3 g/mol
InChI Key: JGMUHNTXMZLWSY-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide typically involves the following steps:

    Bromination: The starting material, 2-hydroxy-7-methyl-1H-indole, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.

    Formation of the Imino Group: The brominated intermediate is then reacted with an appropriate amine to form the imino group.

    Coupling with Naphthalen-2-yloxyacetamide: The final step involves coupling the imino intermediate with naphthalen-2-yloxyacetamide under suitable reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide: Similar structure but lacks the methyl group at the 7-position.

    N-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide: Similar structure but has a chlorine atom instead of a bromine atom.

Uniqueness

N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide is unique due to the presence of the bromine atom at the 5-position and the methyl group at the 7-position, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O3/c1-12-8-15(22)10-17-19(12)23-21(27)20(17)25-24-18(26)11-28-16-7-6-13-4-2-3-5-14(13)9-16/h2-10,23,27H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMUHNTXMZLWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)COC3=CC4=CC=CC=C4C=C3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide
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N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide
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N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide
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N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide
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N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide
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N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide

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